molecular formula C21H21N3O3S B3291071 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 869346-95-2

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Número de catálogo: B3291071
Número CAS: 869346-95-2
Peso molecular: 395.5 g/mol
Clave InChI: NHAPVAZKUJXHEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,3-benzodioxole moiety linked via a methyl group to the N1 position of an imidazole ring. A sulfanyl-acetamide bridge connects the imidazole’s C2 position to an N-(2-phenylethyl) group. The phenethyl group may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Propiedades

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(22-9-8-16-4-2-1-3-5-16)14-28-21-23-10-11-24(21)13-17-6-7-18-19(12-17)27-15-26-18/h1-7,10-12H,8-9,13-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAPVAZKUJXHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Linkage Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzodioxole ring, leading to the formation of dihydro derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the imidazole and benzodioxole rings.

    Substitution: Various substituted benzodioxole derivatives.

Aplicaciones Científicas De Investigación

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and imidazole rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogues

Key Observations

Core Heterocycle Variations :

  • The target compound’s imidazole core differs from benzimidazole (W1, 10VP91), benzimidazolone , benzoxazole , and oxadiazole analogues. Imidazole’s smaller ring size and distinct electronic profile may alter binding specificity compared to bulkier benzimidazoles.
  • Benzodioxole vs. Nitrophenyl/Indole : The 1,3-benzodioxole group in the target compound provides electron-donating methoxy-like properties, contrasting with the electron-withdrawing nitro groups in W1 or the aromatic indole in oxadiazole derivatives . This could modulate metabolic stability or target affinity.

Substituent Effects: Sulfanyl-Acetamide Linker: Common in all analogues, this group facilitates conjugation between heterocycles and terminal substituents. In W1, its linkage to a dinitrophenyl group enhances antimicrobial activity, suggesting the terminal group’s electronic nature critically influences bioactivity . Phenethyl vs.

Biological Activity Trends: Benzimidazole derivatives (e.g., W1, 10VP91) show marked antimicrobial and anticancer activity, likely due to their planar structure intercalating with DNA or inhibiting topoisomerases . The target compound’s lack of nitro or sulfonyl groups (common in active analogues like W1 or compound 29 ) may reduce cytotoxicity but requires empirical validation.

Synthesis Strategies :

  • The target compound’s synthesis likely parallels methods for W1 (nucleophilic substitution at the imidazole C2 position) and 10VP91 (amide coupling using carbodiimide reagents) .
  • Challenges include regioselective functionalization of the imidazole ring and stability of the benzodioxole moiety under acidic/basic conditions.

Actividad Biológica

The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a novel acetamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzodioxole moiety : Known for its antioxidant properties.
  • Imidazole ring : Often associated with biological activity including antimicrobial and anti-inflammatory effects.
  • Sulfanyl group : May contribute to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antioxidant Activity

Studies have shown that compounds containing benzodioxole structures can act as antioxidants. The presence of the benzodioxole moiety in this acetamide may enhance its ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases.

2. Anti-inflammatory Effects

The imidazole component suggests potential anti-inflammatory properties. Compounds similar to this structure have been documented to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

3. Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. The inhibition of heme oxygenase-1 (HO-1), a protein implicated in cancer progression and resistance to therapy, has been observed in related compounds. This suggests that the compound could be explored further for its potential in cancer treatment.

Case Studies

A series of studies have evaluated the biological activity of similar acetamide derivatives:

StudyCompoundBiological ActivityKey Findings
HO-1 InhibitorsAnticancerCompounds demonstrated IC50 values ≤ 8 μM against HO-1, indicating strong inhibitory potential.
N-(2-hydroxy phenyl) acetamideAnti-inflammatoryShowed significant reduction in paw edema and pro-inflammatory cytokines in animal models.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of inflammatory pathways : By blocking specific cytokines such as IL-1 beta and TNF-alpha.
  • Scavenging of reactive oxygen species (ROS) : Reducing oxidative damage and cellular stress.

Future Directions

Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide. Potential areas for future studies include:

  • In vivo studies : To assess therapeutic efficacy and safety profiles.
  • Molecular docking studies : To identify binding affinities and interactions with target proteins.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Imidazole ring formation : Cyclization of precursors (e.g., glyoxal, ammonia, or substituted amines) under acidic/basic conditions.
  • Functionalization : Introduction of the benzodioxol-5-ylmethyl group via nucleophilic substitution or coupling reactions.
  • Sulfanyl linkage : Reaction of the imidazole derivative with a thiol-containing intermediate (e.g., mercaptoacetamide derivatives).
  • Final acetamide coupling : Amidation with 2-phenylethylamine under peptide coupling agents (e.g., EDCI/HOBt).
    Key parameters include solvent choice (e.g., DMF, THF), temperature control (60–100°C), and purification via column chromatography or recrystallization .

Advanced: How can reaction conditions be optimized to address low yields during sulfanyl linkage formation?

Low yields in sulfanyl bond formation often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Switching from polar aprotic solvents (DMF) to less polar alternatives (toluene) to reduce nucleophilic interference.
  • Catalyst use : Employing Cu(I) catalysts to enhance thiol-imidazole coupling efficiency.
  • Temperature modulation : Gradual heating (e.g., 40°C → 80°C) to favor kinetic control.
  • In situ monitoring : TLC or HPLC to track intermediate consumption and adjust stoichiometry dynamically .

Basic: What analytical methods are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and connectivity (e.g., benzodioxole protons at δ 6.7–7.1 ppm, imidazole protons at δ 7.5–8.2 ppm).
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 439.12).
  • IR spectroscopy : Detection of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹).
    Cross-validation with elemental analysis ensures purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

  • Purity variations : Validate compound purity via HPLC and quantify impurities (e.g., residual solvents, byproducts).
  • Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and control for solvent effects (DMSO concentration ≤0.1%).
  • Structural analogs : Compare activity of derivatives to isolate the impact of specific substituents (e.g., benzodioxole vs. phenyl groups) .

Basic: What initial pharmacological screening approaches are recommended for this compound?

  • In vitro assays :
    • Enzyme inhibition : Target enzymes (e.g., cyclooxygenase-2, kinases) using fluorogenic substrates.
    • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
  • Cytotoxicity screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: What methodologies are suitable for structure-activity relationship (SAR) studies?

  • Substituent modification : Synthesize analogs with variations in the benzodioxole, imidazole, or phenylethyl groups (e.g., electron-withdrawing vs. donating substituents).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, EGFR).
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with sulfanyl groups) using Schrödinger Suite .

Basic: How can researchers assess the compound’s metabolic stability in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS.
  • CYP450 inhibition screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric kits.
  • Plasma protein binding : Equilibrium dialysis to determine free fraction available for bioactivity .

Advanced: What strategies mitigate toxicity risks identified in early-stage studies?

  • ADMET profiling : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity or cardiotoxicity.
  • Prodrug design : Modify the acetamide group to enhance solubility and reduce off-target effects.
  • Dose-ranging studies : Establish NOAEL (no observed adverse effect level) in rodent models via histopathological analysis .

Basic: What computational tools are recommended for preliminary molecular docking studies?

  • Software : AutoDock Vina, GROMACS, or Schrödinger for ligand-protein docking.
  • Target selection : Prioritize proteins with structural homology to known imidazole targets (e.g., histamine receptors, kinases).
  • Validation : Compare docking scores with experimentally determined IC₅₀ values to refine models .

Advanced: How can hybrid QSAR/machine learning models improve activity prediction?

  • Data curation : Compile datasets of imidazole derivatives with reported bioactivity (e.g., ChEMBL, PubChem).
  • Feature selection : Use RDKit descriptors (e.g., topological polar surface area, logP) combined with Random Forest algorithms.
  • Model validation : Cross-check predictions with in-house experimental data to ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.